4-Methoxycarbonylisoquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxycarbonylisoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)10-6-13-5-8-4-7(11(14)15)2-3-9(8)10/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDLHXSACIWEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonylisoquinoline-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Functional Group Introduction: The methoxycarbonyl group is introduced at the 4-position through a carboxylation reaction, while the carboxylic acid group is introduced at the 7-position through a subsequent oxidation reaction.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Scientific Research Applications
Chemical Properties and Structure
4-Methoxycarbonylisoquinoline-7-carboxylic acid is a derivative of isoquinoline, characterized by the presence of both carboxylic acid and methoxycarbonyl functional groups. Its molecular formula is , and it has a molecular weight of 219.19 g/mol. The compound's structure allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Antimicrobial Activity
Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Studies have shown that derivatives of isoquinoline can possess anticancer activity. The ability of this compound to induce apoptosis in cancer cells has been explored, suggesting its potential as a lead compound in cancer therapy .
Synthetic Intermediate
This compound serves as an important building block in organic synthesis. It can be utilized to synthesize various bioactive molecules through reactions such as esterification and amidation. Its functional groups facilitate further modifications, allowing chemists to design complex structures tailored for specific applications .
Catalysis
The compound has been investigated for its role in catalytic processes, particularly in the formation of amide bonds from carboxylic acids and amines. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .
Dye-Sensitized Solar Cells
The incorporation of this compound into dye-sensitized solar cells (DSSCs) has been studied due to its electronic properties. The compound's ability to act as a sensitizer enhances light absorption and energy conversion efficiency in solar cells .
Polymer Chemistry
As a carboxylic acid derivative, it can be used to modify polymers, improving their mechanical properties and thermal stability. This application is relevant in developing advanced materials for various industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Position: The placement of substituents significantly impacts electronic properties. In contrast, 7-Methoxyquinoline-4-carboxylic acid (CAS 1956335-60-6) places the methoxy group at position 7, altering solubility and reactivity in coupling reactions .
- Functional Group Type: Replacing methoxycarbonyl (-COOCH₃) with methoxy (-OCH₃) or chloro (-Cl) groups modifies lipophilicity and hydrogen-bonding capacity. Chlorinated analogs (e.g., 4-Chloroquinoline-7-carboxylic acid) exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitutions .
Research Findings and Trends
- Reactivity Trends: Methoxy-substituted quinoline carboxylic acids exhibit lower reactivity in esterification compared to their chloro analogs, likely due to reduced electrophilicity at the carbonyl carbon .
- Solubility Profiles: Carboxylic acid groups at position 7 (e.g., 4-Methoxyquinoline-7-carboxylic acid) enhance aqueous solubility, making these compounds suitable for aqueous-phase catalytic reactions .
Biological Activity
4-Methoxycarbonylisoquinoline-7-carboxylic acid (MICA) is a derivative of isoquinoline characterized by a methoxycarbonyl group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is C12H9NO4, and it has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structure of MICA can be represented as follows:
Synthesis
MICA is synthesized through a multi-step process involving the introduction of functional groups onto the isoquinoline core. Typical synthetic routes include:
- Starting Material : Isoquinoline.
- Functional Group Introduction :
- Carboxylation to introduce the methoxycarbonyl group.
- Oxidation to introduce the carboxylic acid group.
- Reaction Conditions : Controlled temperature and pressure, often using catalysts and solvents to optimize yield and purity.
Antimicrobial Properties
Research indicates that MICA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
MICA has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. In vitro studies have reported that MICA can trigger caspase activation, leading to programmed cell death in liver cancer cells. The compound's mechanism involves:
- Induction of cell cycle arrest.
- Modulation of apoptotic pathways.
Case Study: HepG2 Cell Line
In a study involving HepG2 liver cancer cells, MICA demonstrated significant cytotoxic effects compared to control compounds. The results indicated that MICA could induce cell cycle arrest in the S phase and activate apoptotic markers such as caspase 3.
MICA interacts with specific molecular targets within cells, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise pathways influenced by MICA are still under investigation but are believed to involve:
- Inhibition of proliferation signals.
- Activation of apoptotic pathways.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Isoquinoline derivative | Unique methoxycarbonyl and carboxylic acid groups |
| Isoquinoline-4-carboxylic acid | Isoquinoline derivative | Lacks methoxycarbonyl group |
| 4-Methoxycarbonylquinoline-7-carboxylic acid | Quinoline derivative | Different ring system |
MICA's unique structural features contribute to its distinct biological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Methoxycarbonylisoquinoline-7-carboxylic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the esterification of isoquinoline precursors followed by carboxylation at the 7-position. For example, methoxycarbonyl groups can be introduced via nucleophilic acyl substitution using methyl chloroformate under anhydrous conditions . Cyclization reactions, such as Friedländer or Pfitzinger syntheses, may be adapted using ketone or aldehyde precursors, with catalysts like acetic acid or Lewis acids to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern (e.g., methoxycarbonyl at C4 and carboxylic acid at C7). Aromatic protons in the isoquinoline ring typically appear between δ 7.5–9.0 ppm, while the methoxy group resonates near δ 3.9–4.1 ppm .
- IR Spectroscopy : Strong absorption bands for carbonyl groups (C=O) appear at ~1700 cm (ester) and ~1650 cm (carboxylic acid) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between ester and acid forms .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound should be stored in a desiccator at 2–8°C to prevent hydrolysis of the ester group. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) can identify degradation products, such as free carboxylic acids or demethylated derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions, or Brønsted acids (e.g., HSO) for ester hydrolysis.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while toluene or THF can reduce side reactions .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. How should researchers address contradictions in reported biological activities of structurally similar isoquinoline derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values, assay conditions (e.g., cell lines, pH), and structural variations (e.g., substituent positions) across studies .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the methoxycarbonyl or carboxylic acid groups and test for activity shifts in enzymatic assays (e.g., kinase inhibition) .
- Orthogonal Validation : Replicate key experiments under standardized conditions to isolate variables causing discrepancies .
Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., C4 ester vs. C7 acid). Transition state modeling can predict regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Study solvation effects and steric hindrance around reactive sites using software like Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
